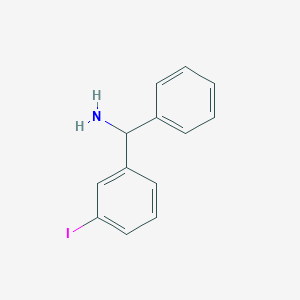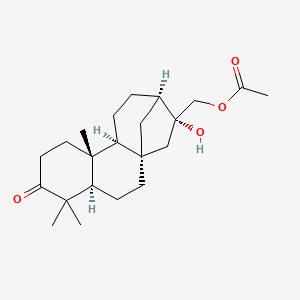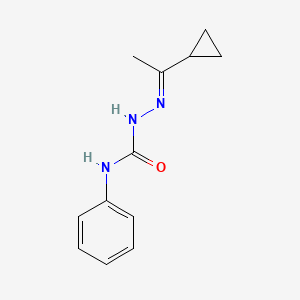
1-Bromo-4-methoxy-5-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-methoxy-2-methylbenzene using fuming nitric acid in the presence of acetic acid and trifluoroacetic acid at low temperatures . Another approach includes the bromination of 4-methoxy-2-methyl-5-nitrobenzene using boron tribromide in dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).
Nitration: Fuming nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Major Products Formed:
Reduction: 1-Bromo-4-methoxy-5-methyl-2-aminobenzene.
Oxidation: 1-Bromo-4-methoxy-5-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Bromo-4-methoxy-5-methyl-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems . The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the methoxy and methyl groups.
1-Bromo-2-nitrobenzene: Similar structure but with different substitution pattern.
4-Bromo-1-nitrobenzene: Another isomer with a different substitution pattern.
Uniqueness: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and bromo) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-methoxy-5-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMRUVWWRRRDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)
![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)



![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)

